molecular formula C6H13O3P B1361785 Diethyl vinylphosphonate CAS No. 682-30-4

Diethyl vinylphosphonate

Cat. No.: B1361785
CAS No.: 682-30-4
M. Wt: 164.14 g/mol
InChI Key: DREPONDJUKIQLX-UHFFFAOYSA-N
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Safety and Hazards

Diethyl(vinyl)phosphonate is classified as a combustible liquid . It has a flash point of 110 °C (closed cup) . Personal protective equipment, including gloves, protective clothing, eye protection, and face protection, should be worn when handling this chemical . In case of accidental ingestion or contact with skin or eyes, appropriate first aid measures should be taken .

Mechanism of Action

Target of Action

Diethyl vinylphosphonate (DEVP) is primarily used as a precursor in the synthesis of various organic compounds. Its primary targets are arylboronic acids and primary and secondary amines .

Mode of Action

DEVP interacts with its targets through two main reactions:

Biochemical Pathways

The biochemical pathways affected by DEVP are those involved in the synthesis of α, β-unsaturated phosphonates and 2-(arylamino)ethyl phosphonates . These compounds have various applications in organic chemistry and can be used to produce a variety of biologically active compounds .

Pharmacokinetics

Its physical properties such as boiling point (202 °c), density (1068 g/mL at 25 °C), and refractive index (n20/D 1429) suggest that it may have good bioavailability .

Result of Action

The result of DEVP’s action is the production of α, β-unsaturated phosphonates and 2-(arylamino)ethyl phosphonates . These compounds are important in various chemical reactions and can be used to synthesize a range of biologically active compounds .

Action Environment

The action of DEVP can be influenced by environmental factors such as temperature and pH. It is typically stored at 2-8°C to maintain its stability . The presence of catalysts such as palladium can also influence its reactivity .

Biochemical Analysis

Biochemical Properties

Diethyl(vinyl)phosphonate plays a significant role in various biochemical reactions. It is known to interact with enzymes such as phosphonatase, which catalyzes the hydrolysis of phosphonate esters . This interaction is crucial for the breakdown and utilization of phosphonate compounds in biological systems. Additionally, diethyl(vinyl)phosphonate can participate in aza-Michael addition reactions with primary and secondary amines, forming 2-(arylamino)ethyl phosphonates . These reactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

Diethyl(vinyl)phosphonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in phosphorylation and dephosphorylation reactions, thereby modulating signal transduction pathways . Furthermore, diethyl(vinyl)phosphonate can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of diethyl(vinyl)phosphonate involves its ability to form stable complexes with biomolecules. It can bind to enzymes and proteins through its phosphonate group, inhibiting or activating their activity . For example, diethyl(vinyl)phosphonate can inhibit the activity of phosphatases by forming a stable complex with the enzyme’s active site . This inhibition can lead to changes in phosphorylation states of target proteins, affecting various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diethyl(vinyl)phosphonate can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that diethyl(vinyl)phosphonate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of diethyl(vinyl)phosphonate vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, diethyl(vinyl)phosphonate can exhibit toxic effects, including enzyme inhibition, disruption of cellular metabolism, and adverse physiological responses . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

Diethyl(vinyl)phosphonate is involved in several metabolic pathways, including those related to phosphonate metabolism. It interacts with enzymes such as phosphonatase, which catalyzes the hydrolysis of phosphonate esters, leading to the formation of inorganic phosphate and alcohol . This metabolic pathway is essential for the utilization and detoxification of phosphonate compounds in biological systems.

Transport and Distribution

Within cells and tissues, diethyl(vinyl)phosphonate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within cells is influenced by its chemical properties, including its ability to form stable complexes with biomolecules . This distribution is crucial for its biochemical activity and effects on cellular processes.

Subcellular Localization

Diethyl(vinyl)phosphonate exhibits specific subcellular localization, which affects its activity and function. It can be targeted to specific cellular compartments, such as the cytoplasm and nucleus, through interactions with targeting signals and post-translational modifications . This localization is essential for the compound’s role in modulating enzyme activity, gene expression, and other cellular processes.

Preparation Methods

Comparison with Similar Compounds

Diethyl vinylphosphonate can be compared with other similar compounds, such as:

    Diethyl phosphonate: This compound is similar in structure but lacks the vinyl group.

    Vinylphosphonic acid: This compound has a similar structure but lacks the diethyl ester groups.

The uniqueness of diethyl(vinyl)phosphonate lies in its combination of the vinyl group and diethyl ester groups, which provide it with distinct reactivity and applications .

Properties

IUPAC Name

1-[ethenyl(ethoxy)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O3P/c1-4-8-10(7,6-3)9-5-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREPONDJUKIQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C=C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27987-29-7
Record name Phosphonic acid, P-ethenyl-, diethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27987-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70218372
Record name Phosphonic acid, vinyl-, diethyl ester
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Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682-30-4
Record name Diethyl vinylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=682-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diethyl vinylphosphonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, vinyl-, diethyl ester
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Record name Diethyl vinylphosphonate
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Record name DIETHYL VINYLPHOSPHONATE
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Synthesis routes and methods I

Procedure details

A sample of 60% NaH in mineral oil (32 mmol) was placed in a 2-neck round bottom flask and charged with dry hexane (20 mL). This solution was allowed to stir for ten minutes, after which the hexane-mineral oil layer was completely removed. The flask was then charged with dry tetrahydrofuran (100 mL), followed by dropwise addition of 1,2-HS(C6H4)SH (14 mmol) with constant stirring. The resulting solution was cooled at 0° C. and BrCH2CH2P(O)(OC2H5)2 (30 mmol) was added dropwise with constant stirring over a period of 30 minutes. Excess NaH was quenched by addition of 50 mL of deionized water. The solution was extracted from the ethyl acetate (3×50 mL) and washed with a saturated sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate. Upon filtering, the solvent was removed in vacuo to afford 6 in 94% yield along with a trace amount of diethyl vinylphosphonate. The compounds were separated on a silica gel column (20 cm; 60 mesh) using 90:10 ethyl acetate to hexane solvent mixture. Removal of the solvent in vacuo, afforded compound 6 as a viscous, yellow-green oil with an overall yield of 91%. High resolution FAB/MS Anal. Calcd. for C18H32O6P2S2 : 470.1115; Found: [M+H+ ], m/z=471.1119. 1H NMR (CDCl3): δ 1.27 (t, 3JHH =9.0 Hz, 12H, OCH2CH3), 2.02 (m, 4H, PCH2CH2), 3.06 (m, 4H, PCH2CH2), 4.05 (m, 8H, OCH2CH3), 7.2 (m, 4H, C6H4). 13C NMR (CDCl3): δ 16.3 (d, 3JPC =6.0 Hz, OCH2CH3), 25.8 (d, 1JPC =136 Hz, PCH2CH2), 26.2 (s, PCH2CH2), 61.7 (d, 2JPC =6.0 Hz, OCH2CH3). 31P NMR (CDCl3): δ29.4 (s).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
32 mmol
Type
reactant
Reaction Step One
[Compound]
Name
1,2-HS(C6H4)SH
Quantity
14 mmol
Type
reactant
Reaction Step Two
Quantity
30 mmol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A sample of 60% NaH in mineral oil (95 mmol) was placed in a 2-neck round bottom flask and charged with dry hexane (20 mL). This solution was allowed to stir for ten minutes, after which the hexane-mineral oil layer was completely removed. The flask was then charged with dry tetrahydrofuran (100 mL), followed by dropwise addition of HS(CH2)3SH (46 mmol) with constant stirring. The resulting solution was cooled at 0° C. and BrCH2CH2P(O)(OC2H5)2 (95 mmol) was added dropwise with constant stirring over a period of 30 minutes. Excess NaH was quenched by addition of 50 mL of deionized water. The solution was extracted from ethyl acetate (3×50 mL) and washed with a saturated sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate. Upon filtering, the solvent was removed in vacuo to afford compound 5 in 90% yield along with a trace amount of diethyl vinylphosphonate. The compounds were separated on a silica gel column (20 cm; 60 mesh) using 90:10 ethyl acetate to hexane solvent mixture. Removal of the solvent in vacuo, afforded compound 5 as a viscous, yellow-green oil with an overall yield of 88%. High resolution FAB/MS Anal. Calcd. for C15H34O6P2S2 : 436.1272; Found: [M+H+ ], m/z=437.1350. 1H NMR (CDCl3): δ 1.34 (t, 3JHH =9.0 Hz, 12H, OCH2CH3), 1.87 (qn, 2H, CH2CH2CH2), 2.03 (m, 4H, PCH2CH2), 2.65 (t, 3JHH =9.0 Hz, 4H, CHCH2CH2), 2.74 (m, 4H, PCH2CH2), 4.11 (m, 8H, OCH2CH3). 13C NMR (CHCl3): δ 16.3 (d, 3JPC =4.5 Hz, OCH2CH3), 24.8 (d, 2JPC =3.0 Hz, PCH2CH2), 26.6 (d, 1JPC =136.6 Hz, PCH2CH2), 28.5 (s, CH2CH2CH2), 30.5 (s, CH2CH2CH2), 61.6 (d, 2JPC= 6.0 Hz OCH2CH3). 31P NMR (CDCl3): δ 29.1 (s).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
95 mmol
Type
reactant
Reaction Step One
Quantity
46 mmol
Type
reactant
Reaction Step Two
Quantity
95 mmol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A sample of 60% NaH in mineral oil (188 mmol) was placed in a 2-neck round bottom flask and charged with dry hexane (20 mL). This solution was allowed to stir ten minutes, after which the hexane-mineral oil layer was removed by syringe. The flask was charged with dry tetrahydrofuran (100 mL), followed by dropwise addition of HS(CH2)4SH (82 mmol) with constant stirring. The resulting solution was cooled at 0° C. and BrCH2CH2P(O)(OC2H5)2 (164 mmol) was added dropwise with constant stirring over a period of 30 minutes. Excess NaH was quenched by addition of 50 mL of deionized water. The solution was extracted from ethyl acetate (3×50 mL) and washed with a saturated sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate. Upon filtering, the solvent was removed in vacuo to afford compound 2 in 90% yield along with a trace amount of diethyl vinylphosphonate. The compounds were separated on a silica gel column (20 cm; 60 mesh) using 90:10 ethyl acetate to hexane solvent mixture. Removal of the solvent in vacuo, afforded compound 2 as a viscous, yellow-green oil with an overall yield of 92% (36 g). Low resolution FAB/MS Anal. Calcd. for C16H36O6P2S2 : 450.1428. Found: [M+H+ ], m/z=451.2.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
188 mmol
Type
reactant
Reaction Step One
Quantity
82 mmol
Type
reactant
Reaction Step Two
Quantity
164 mmol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

25 g of vinylphosphonic acid and 70 g of diethyl 2-acetoxyethanephosphonate were heated with stirring to 180° C. 252 g of diethyl 2-acetoxyethanephosphonate were then slowly added dropwise over 14 hours while the temperature gradually increased to 200° C. and ethyl acetate distilled off. The mixture was then stirred for 9 hours at 190° C. 190 g of crude monoethyl vinylphosphonate were obtained. Distillation produced 128 g of ethyl acetate and additionally 8 g of light ends which were trapped in a cold trap downstream from the apparatus. 95 g of the crude monoethyl vinylphosphonate and 124 g of triethyl orthoformate were refluxed for 8 hours at about 75° C. The temperature was then gradually increased in the course of 5.5 hours to 150° C. while ethyl acetate and ethanol distilled off. A further 100 g of triethyl orthoformate were then added at room temperature and the mixture was gradually heated again to 150° C. while light ends distilled off. A cold trap downstream from the apparatus collected less that 1 g. The mixture was then distilled and 96.5 g of diethyl vinylphosphonate were obtained. This corresponded to a yield of about 70%, relative to the amount of vinylphosphonic acid and diethyl 2-acetoxyethanephosphonate started with. During the reaction with the orthoester, about 160 g distilled off which contained 28 percent of ethanol and about 10 percent of diethyl ether in addition to about 60 percent of ethyl formate.
Name
monoethyl vinylphosphonate
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
124 g
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0 (± 1) mol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Diethyl vinylphosphonate
Reactant of Route 2
Diethyl vinylphosphonate
Reactant of Route 3
Diethyl vinylphosphonate
Reactant of Route 4
Diethyl vinylphosphonate
Customer
Q & A

Q1: What are the potential applications of diethyl(vinyl)phosphonate in materials science?

A: Diethyl(vinyl)phosphonate is a versatile monomer that can be incorporated into various polymers, enhancing their properties. For instance, it has been successfully grafted onto polyethylene terephthalate (PET), significantly improving its flame retardancy []. Additionally, its incorporation into polyethylene allows for post-polymerization functionalization with phosphonic acid groups, leading to materials with potential applications in areas like nanoparticle embedding [].

Q2: How does the structure of diethyl(vinyl)phosphonate contribute to its flame-retardant properties?

A: The presence of phosphorus in diethyl(vinyl)phosphonate is key to its flame-retardant properties. When incorporated into polymers like PET, the phosphorus-containing groups act as flame retardants. Studies have shown a correlation between the location of diethyl(vinyl)phosphonate grafts within the PET filament and their flame-retardance efficiency [].

Q3: Can diethyl(vinyl)phosphonate be used to synthesize polymers with controlled properties?

A: Yes, diethyl(vinyl)phosphonate can be polymerized using various techniques, including group transfer polymerization (GTP) []. GTP allows for controlled end-group functionalization, enabling the creation of polymers with tailored properties. This control is particularly useful for applications requiring specific interactions with biological systems, such as drug delivery [].

Q4: How can high-resolution electrospray ionization mass spectrometry (ESI-MS) be used to study diethyl(vinyl)phosphonate polymerization?

A: High-resolution ESI-MS provides valuable insights into the polymerization mechanism of diethyl(vinyl)phosphonate []. By analyzing the mass spectra of the resulting oligo(vinyl phosphonate)s, researchers can identify the presence of specific end groups and deduce the dominant reaction pathways. For instance, studies using ESI-MS have shown that the polymerization of diethyl(vinyl)phosphonate likely involves chain transfer reactions to monomer [].

Q5: Can diethyl(vinyl)phosphonate be used to functionalize block copolymers for potential drug delivery applications?

A: Yes, research has demonstrated the successful functionalization of poly(ethylene oxide-b-ethyloxazoline) (PEO-b-PEOX) block copolymers with diethyl(vinyl)phosphonate []. This functionalization involves the attachment of diethyl(vinyl)phosphonate to the nitrogen of partially hydrolyzed PEOX units via Michael addition. Subsequent hydrolysis of the ethyl groups yields phosphonic acid groups, which can potentially be used for the incorporation and release of cationic drugs [].

Q6: Are there any studies on the biocompatibility of diethyl(vinyl)phosphonate-containing polymers?

A: Yes, studies have investigated the biocompatibility of poly(diethyl vinylphosphonate) (PDEVP) []. Researchers have tested fluorescently labeled PDEVP conjugates on human cell lines to assess their cellular uptake and impact on cell viability. These studies provide valuable insights into the potential of diethyl(vinyl)phosphonate-based materials for biomedical applications [].

Q7: How does the presence of diethyl(vinyl)phosphonate affect the properties of spiro orthoester-containing polymers?

A: Incorporating diethyl(vinyl)phosphonate as a comonomer with a spiro orthoester-containing monomer during free-radical polymerization significantly enhances the fire-retardant properties of the resulting copolymers []. The presence of phosphorus in diethyl(vinyl)phosphonate contributes to the increased limiting oxygen indices of these materials [].

Q8: Can diethyl(vinyl)phosphonate be used in the synthesis of luminescent materials?

A: Yes, research has shown that incorporating diethyl(vinyl)phosphonate within the structure of pillared γ-zirconium phosphate can enhance the luminescence of lanthanide ions []. The polyethylenoxa chains derived from diethyl(vinyl)phosphonate interact strongly with lanthanide ions, leading to a significant increase in bpy-sensitized emission compared to nonpillared materials [].

Q9: How does the coordination of diethyl(vinyl)phosphonate affect palladium catalysts?

A: Studies have investigated the interaction of diethyl(vinyl)phosphonate with palladium catalysts, particularly its insertion into [(P^O)Pd(Me)(dmso)] complexes []. Results indicate that both 2,1- and 1,2-insertions occur, forming stable chelate complexes. Interestingly, the coordination of diethyl(vinyl)phosphonate, as well as the chelate formation by incorporated monomers, can impact chain growth during copolymerization reactions [].

Q10: Can diethyl(vinyl)phosphonate be used to create functional polymers for applications involving inorganic nanoparticles?

A: Yes, incorporating diethyl(vinyl)phosphonate into polyethylene allows for the creation of functional polymers capable of interacting with and embedding inorganic nanoparticles []. For example, poly(ethylene-co-vinyl phosphonic acid) synthesized from diethyl(vinyl)phosphonate can be used to create nanocomposites with CdSe/CdS quantum dots. These nanocomposites exhibit enhanced fluorescence properties due to the successful embedding and dispersion of the nanoparticles within the polymer matrix [].

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